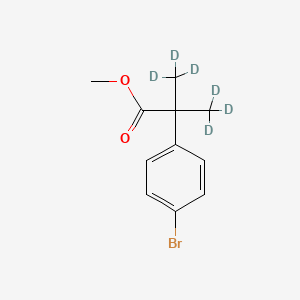
Heronamida C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Heronamida C es una macrolactona poliénica de 20 miembros aislada de una especie de Streptomyces derivada de fuentes marinas . Este compuesto exhibe una potente actividad antifúngica al dirigirse a los fosfolípidos de la membrana . La this compound es conocida por su estructura única, que incluye dos cromóforos tetraénicos y triénicos aislados .
Aplicaciones Científicas De Investigación
La Heronamida C tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la Heronamida C involucra su interacción con los fosfolípidos de la membrana celular . La this compound se une a los liposomas que consisten en lípidos con cadenas de hidrocarburos saturados de manera irreversible . Esta unión interrumpe la integridad de la membrana, lo que lleva a la inhibición del crecimiento celular y a la morfología celular anormal . Los objetivos moleculares y las vías exactas involucrados en su actividad antifúngica aún están bajo investigación .
Safety and Hazards
Direcciones Futuras
The biosynthesis of Heronamide C provides a framework for the assignment of complete relative configurations across all heronamides, and inspires an attractive biomimetic strategy for future total syntheses . It may have potential antifungal activities due to its saturated hydrocarbon chain and its ability to be inserted into the phospholipid bilayer .
Métodos De Preparación
La síntesis de la Heronamida C involucra una estrategia altamente modular. Esta estrategia incluye el uso de acoplamiento modular de Suzuki y borylcupración/protonación de alquinos internos . La ruta sintética comienza con la preparación de intermediarios clave, seguidos de su ensamblaje en la estructura final de macrolactona. Las condiciones de reacción generalmente implican el uso de ésteres de boronato y otros reactivos para facilitar las reacciones de acoplamiento .
Análisis De Reacciones Químicas
La Heronamida C experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar los dobles enlaces dentro de la estructura poliénica.
Cicloadición: La this compound puede sufrir cicloadiciones intramoleculares, como cicloadiciones [6π+4π] y [6π+6π], para formar diferentes productos
Reacciones fotoquímicas: La exposición a la luz UV puede convertir la this compound en Heronamida A y Heronamida B.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y fuentes de luz para reacciones fotoquímicas. Los principales productos formados a partir de estas reacciones incluyen Heronamida A y Heronamida B .
Comparación Con Compuestos Similares
La Heronamida C es parte de una familia de macrolactonas poliénicas, que incluye Heronamida A y Heronamida B . Estos compuestos comparten características estructurales similares pero difieren en sus actividades biológicas. Por ejemplo, la Heronamida A y la Heronamida B exhiben una actividad antifúngica más débil en comparación con la this compound . Otros compuestos similares incluyen 8-desoxiheonamida C y 16,17-dihidroheonamida C, que se han sintetizado como análogos para estudiar las relaciones estructura-actividad de la this compound .
La this compound se destaca por su potente actividad antifúngica y sus características estructurales únicas, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZNSWBEDCHESP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity of Heronamide C and how does it interact with its target?
A1: Heronamide C is a potent antifungal agent. [] Research suggests that it exerts its antifungal effects by binding to cell membranes, specifically targeting saturated hydrocarbon chains within lipid membranes. [] This interaction disrupts membrane integrity and microdomain structure, ultimately leading to abnormal cell wall morphology in susceptible organisms like fission yeast. []
Q2: How important is the C16-C17 double bond for Heronamide C's antifungal activity?
A2: The C16-C17 double bond in Heronamide C is crucial for its antifungal activity. Studies using a synthetic analog, 16,17-Dihydroheronamide C (lacking the double bond), showed a significant decrease in antifungal potency. [, ] This highlights the essential role of this structural feature in Heronamide C's mechanism of action.
Q3: What is the significance of Heronamide C's stereochemistry for its biological activity?
A3: Heronamide C exhibits chiral recognition with cell membrane components, indicating that its three-dimensional structure is essential for its biological activity. [, ] Further research with the synthetic enantiomer, ent-Heronamide C, confirmed the importance of stereochemistry, as it also exhibited reduced antifungal activity. [, ] This suggests a specific interaction with a chiral target within the cell membrane.
Q4: How does the structure of Heronamide C's hydrocarbon tail influence its activity?
A4: Comparing Heronamide C with another related polyene macrolactam, BE-14106, revealed that the hydrocarbon tail structure significantly impacts antifungal activity. [] BE-14106, possessing one less acetate unit in its hydrocarbon tail compared to Heronamide C, was found to be four times less potent against fission yeast. [] This suggests that the specific length and composition of the hydrocarbon tail are important for optimal interaction with target membranes.
Q5: What is known about the biosynthesis of Heronamide C?
A5: Heronamide C is produced by marine-derived Streptomyces species. [, ] Genomic analysis of Streptomyces sp. TP-A0871 revealed the presence of a biosynthetic gene cluster (BGC) responsible for Heronamide C production. [] This BGC is suggested to utilize polyketide synthase (PKS) machinery for assembling the molecule's core structure. [, ] Interestingly, Heronamides A and B, two related compounds, are formed through spontaneous thermal [6π + 4π] and photochemical [6π + 6π] intramolecular cycloadditions of Heronamide C. [, ] This highlights an unusual biosynthetic pathway where the final products are generated through non-enzymatic modifications of a precursor molecule.
Q6: What are the structural features of Heronamide C?
A6: Heronamide C is a 20-membered polyene macrolactam. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure consists of two polyene units connected by an amide linkage, with a macrocyclic ring incorporating a C8,C9-diol moiety and a hydrocarbon tail. [] The stereochemistry of specific carbons, particularly C19 and the two hydroxylated methine carbons, is crucial for its activity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

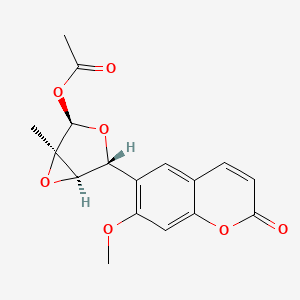
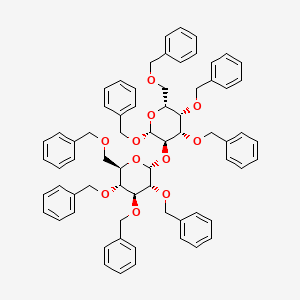
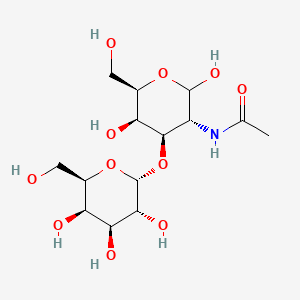
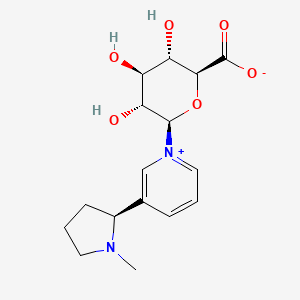
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)



